Alisporivir intermediate-1

Descripción

Propiedades

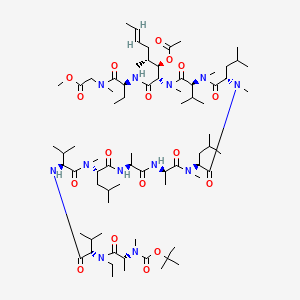

IUPAC Name |

methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoyl]-methylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H132N12O17/c1-32-35-36-47(16)61(102-51(20)87)60(65(92)77-52(33-2)68(95)79(24)40-56(88)101-31)85(30)72(99)59(46(14)15)84(29)70(97)55(39-43(8)9)83(28)69(96)54(38-42(6)7)82(27)66(93)49(18)76-62(89)48(17)75-63(90)53(37-41(4)5)81(26)71(98)57(44(10)11)78-64(91)58(45(12)13)86(34-3)67(94)50(19)80(25)73(100)103-74(21,22)23/h32,35,41-50,52-55,57-61H,33-34,36-40H2,1-31H3,(H,75,90)(H,76,89)(H,77,92)(H,78,91)/b35-32+/t47-,48+,49-,50-,52+,53+,54+,55+,57+,58+,59+,60+,61-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCXXMOVYUECHI-FNVMUSLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(CC)C(=O)C(C)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(CC)C(=O)[C@@H](C)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H132N12O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1461.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Alisporivir Intermediate-1: A Technical Primer

For Researchers, Scientists, and Drug Development Professionals

Alisporivir (B1665226), a potent cyclophilin inhibitor investigated for its antiviral properties, originates from a complex multi-step synthesis. A crucial component in this pathway is Alisporivir intermediate-1, a protected linear peptide that serves as the backbone for the final cyclized drug substance. This technical guide provides an in-depth look at the known chemical properties and plausible experimental methodologies related to this key intermediate, offering valuable insights for researchers in drug development and organic synthesis.

Core Chemical Properties

This compound, identified by the CAS number 882506-05-0, is a large, protected peptide molecule. Its descriptive chemical name, Boc-D-MeAla-EtVal-Val-MeLeu-Ala-D-Ala-MeLeu-MeLeu-MeVal-MeBmt(OAc)-Abu-Sar-OMe, reveals its amino acid sequence and the protecting groups utilized during synthesis. These protecting groups, including the Boc (tert-butyloxycarbonyl) group on the N-terminus and the methyl ester (-OMe) on the C-terminus, are essential for preventing unwanted side reactions during the step-wise assembly of the peptide chain. The acetate (B1210297) group (OAc) on the unique MeBmt residue is another key protecting group.

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that some of these physical properties are sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 882506-05-0 | Multiple Chemical Suppliers |

| Molecular Formula | C₇₄H₁₃₂N₁₂O₁₇ | Multiple Chemical Suppliers |

| Molecular Weight | 1461.91 g/mol | Multiple Chemical Suppliers |

| IUPAC Name | Boc-D-MeAla-EtVal-Val-MeLeu-Ala-D-Ala-MeLeu-MeLeu-MeVal-MeBmt(OAc)-Abu-Sar-OMe | Chemical Supplier |

| Density | 1.1 ± 0.1 g/cm³ | BOC Sciences[1] |

| Boiling Point | 1307.2 ± 65.0 °C at 760 mmHg | BOC Sciences[1] |

| Solubility | Soluble in water | BOC Sciences[1] |

| Appearance | White to off-white solid | MedChemExpress |

Synthetic Pathway and Logical Workflow

Alisporivir is a synthetic derivative of Cyclosporine A.[2] The synthesis of such a complex cyclic peptide involves the initial construction of a linear peptide chain, which is then deprotected and cyclized. This compound is this protected linear precursor. The general workflow for its synthesis follows the principles of solid-phase or solution-phase peptide synthesis, utilizing protecting groups to ensure the correct amino acid sequence is assembled.

The logical workflow for the synthesis and purification of a protected peptide like this compound is depicted in the following diagram.

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocols

Synthesis of Protected Linear Peptides (General Protocol)

The synthesis of a complex peptide like this compound is typically performed using Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Materials and Reagents:

-

Appropriate resin (e.g., 2-chlorotrityl chloride resin for protected fragments)

-

N-α-Boc-protected amino acids

-

Side-chain protected amino acids where necessary

-

Coupling reagents (e.g., HBTU, DIC)

-

Base (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Deprotection reagent (e.g., TFA in DCM for Boc group removal)

-

Cleavage cocktail (e.g., TFA with scavengers like triisopropylsilane (B1312306) and water)

Procedure:

-

Resin Swelling: The resin is swelled in a suitable solvent like DMF or DCM.

-

First Amino Acid Coupling: The C-terminal amino acid (in this case, a derivative of sarcosine (B1681465) methyl ester) is coupled to the resin.

-

Deprotection: The N-α-Boc protecting group is removed with a solution of TFA in DCM.

-

Neutralization: The resin is neutralized with a base like DIPEA in DMF.

-

Coupling: The next N-α-Boc-protected amino acid is activated with a coupling reagent and added to the resin to form a peptide bond.

-

Capping (Optional): Any unreacted amino groups can be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.

-

Repeat: Steps 3-6 are repeated for each amino acid in the sequence until the full linear peptide is assembled.

-

Cleavage: The protected peptide is cleaved from the resin using a cleavage cocktail.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude, protected peptide is purified using preparative RP-HPLC to isolate the target molecule from impurities generated during synthesis.

Instrumentation and Conditions:

-

HPLC System: Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

-

Column: C18 silica (B1680970) column suitable for peptide purification.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage over a set time (e.g., 20-80% B over 30 minutes). The exact gradient would need to be optimized.

-

Flow Rate: Dependent on the column dimensions.

-

Detection: UV absorbance at 210-230 nm.

Procedure:

-

Sample Preparation: The crude peptide is dissolved in a minimal amount of a suitable solvent, such as a mixture of mobile phases A and B, and filtered.

-

Injection: The sample is injected onto the equilibrated HPLC column.

-

Elution: The peptide and impurities are eluted from the column using the defined gradient.

-

Fraction Collection: Fractions are collected as peaks are detected by the UV detector.

-

Analysis: The purity of each fraction is assessed by analytical HPLC and mass spectrometry.

-

Pooling and Lyophilization: Fractions containing the pure product are pooled and lyophilized to obtain the purified peptide as a solid.

Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structure of the synthesized peptide.

-

Sample Preparation: A sample of the purified peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Experiments: A suite of 1D (¹H) and 2D (e.g., COSY, TOCSY, HSQC) NMR experiments are performed to assign the proton and carbon signals and confirm the amino acid sequence and the presence of protecting groups. For a molecule of this complexity, advanced NMR techniques may be necessary.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the intermediate.

-

Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used for peptides.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of this compound (1461.91 g/mol ). High-resolution mass spectrometry can be used to confirm the elemental composition.

Signaling Pathways and Biological Context

As an intermediate in a chemical synthesis, this compound does not have a direct role in biological signaling pathways. Its significance lies in its chemical structure, which is designed for the efficient synthesis of the biologically active Alisporivir. The final drug, Alisporivir, exerts its therapeutic effect by inhibiting cyclophilin A, a host protein that is co-opted by some viruses, such as hepatitis C virus, for their replication.[3] By binding to cyclophilin A, Alisporivir prevents this host-pathogen interaction, thereby inhibiting viral replication.

The relationship between the intermediate, the synthesis process, and the final drug's mechanism of action can be visualized as follows:

Caption: Logical relationship from synthesis intermediate to the final drug's mechanism of action.

This guide provides a foundational understanding of this compound based on available data. Further detailed experimental protocols and characterization data are likely held within proprietary documents of the manufacturers. Researchers working on the synthesis of Alisporivir or related complex peptides can use the general methodologies outlined here as a starting point for developing their own specific protocols.

References

- 1. US20070087963A1 - Synthesis of cyclosporin analogs - Google Patents [patents.google.com]

- 2. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DEB025 (Alisporivir) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A | PLOS One [journals.plos.org]

Unraveling the Synthesis of Alisporivir: A Look into its Molecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Alisporivir (B1665226) (also known as Debio-025), a potent cyclophilin inhibitor, has garnered significant attention for its therapeutic potential, particularly in the treatment of hepatitis C and other viral infections.[1][2] Synthesized as a derivative of Cyclosporine A, Alisporivir's unique chemical structure is key to its enhanced therapeutic profile, which notably lacks the immunosuppressive effects of its parent compound.[1][3] This guide delves into the known synthetic modifications that transform Cyclosporine A into Alisporivir and outlines the general principles and experimental protocols that would be employed in the structural elucidation of its synthetic intermediates.

While specific, publicly available data on a designated "Alisporivir intermediate-1" is not available, likely due to the proprietary nature of pharmaceutical development, this document will provide a comprehensive overview of the synthetic pathway and the methodologies used to characterize such intermediates.

From Cyclosporine A to Alisporivir: Key Structural Modifications

Alisporivir is a cyclic undecapeptide that differs from its precursor, Cyclosporine A, at three key positions. These modifications are crucial for its altered biological activity, enhancing its affinity for cyclophilins while abolishing its interaction with calcineurin, the mediator of immunosuppression.[1][3]

The primary structural changes are:

-

Position 3: The sarcosine (B1681465) residue in Cyclosporine A is replaced by N-methyl-D-alanine (DAM) in Alisporivir.[4]

-

Position 4: The N-methyl-L-leucine (MLE) residue is substituted with N-ethyl-L-valine (NEV).[4]

-

Nitrogen Ethylation: A specific nitrogen atom in the peptide backbone is N-ethylated instead of N-methylated.[1][3]

A high-level overview of the synthetic transformation is presented in the workflow below.

References

- 1. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alisporivir, a cyclosporin derivative that selectively inhibits cyclophilin, for the treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. X-ray structure of alisporivir in complex with cyclophilin A at 1.5 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Alisporivir Intermediate-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisporivir (DEB-025), a non-immunosuppressive cyclophilin inhibitor, has demonstrated significant potential as a host-targeting antiviral agent, particularly against the hepatitis C virus (HCV). Its unique mechanism of action, which involves disrupting the interaction between host cyclophilin A (CypA) and the viral NS5A protein, offers a high barrier to resistance. The synthesis of this complex cyclic peptide involves a critical linear precursor, identified as Alisporivir intermediate-1. This technical guide provides a comprehensive overview of this intermediate, including its identification, synthesis, and role in the production of Alisporivir.

Identification of this compound

This compound is the open-chain peptide precursor to the final cyclic structure of Alisporivir. Its chemical identity has been confirmed with the assigned CAS Number: 882506-05-0 .

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 882506-05-0 |

| Molecular Formula | C74H132N12O17 |

| Molecular Weight | 1461.91 g/mol |

| Appearance | White to off-white solid |

| Peptide Sequence | H-D-MeAla-EtVal-Val-Meleu-Ala-(D)Ala-MeLeu-MeLeu-MeVal-MeBmt-αAbu-OH |

Synthetic Pathway Overview

The synthesis of Alisporivir is a multi-step process that begins with the assembly of its linear precursor, this compound. This is followed by a crucial intramolecular cyclization step to form the final macrocyclic structure. The overall process can be visualized as a convergent synthesis where the complex linear peptide is first constructed and then cyclized.

Experimental Protocols

While specific, detailed industrial-scale protocols are often proprietary, the synthesis of this compound and its subsequent cyclization can be understood through established peptide synthesis methodologies. The following represents a generalized experimental protocol based on available information, including patent literature.

Synthesis of the Linear Peptide Precursor (this compound)

The synthesis of the undecapeptide linear precursor is a complex undertaking due to the presence of several N-methylated amino acids and the specialized amino acid (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt). Solid-phase peptide synthesis (SPPS) is a common strategy for such complex peptides.

General SPPS Protocol:

-

Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride resin) is selected to anchor the C-terminal amino acid, α-aminobutyric acid (αAbu).

-

Amino Acid Coupling: The protected amino acids are sequentially coupled to the growing peptide chain. For each cycle, the following steps are performed:

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed.

-

Activation and Coupling: The next protected amino acid is activated using a coupling agent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the peptide chain.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

-

Incorporation of N-methylated Amino Acids: The coupling of N-methylated amino acids often requires optimized conditions to overcome steric hindrance.

-

Cleavage from Resin: Once the linear peptide is fully assembled, it is cleaved from the solid support using a cleavage cocktail (e.g., a solution containing trifluoroacetic acid).

-

Purification: The crude linear peptide is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Cyclization of this compound to Alisporivir

The final and critical step is the intramolecular cyclization of the linear precursor.

General Cyclization Protocol (based on patent CN103145811A):

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), this compound is dissolved in a suitable organic solvent. Activating agents such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and N,N'-diisopropylcarbodiimide (DIC) are added to the solution.

-

Addition of Cyclizing Agent: A solution of a cyclizing agent, such as triphosgene, dissolved in an organic solvent is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is allowed to proceed, and its progress is monitored using an appropriate analytical technique (e.g., HPLC).

-

Workup and Purification: Upon completion, the reaction is quenched, and the pH is adjusted to alkaline. The crude Alisporivir is then purified to a high degree using chromatographic methods.

Table 2: Key Reagents in the Synthesis of Alisporivir

| Reagent/Component | Function |

| Protected Amino Acids | Building blocks of the peptide chain |

| Solid Support (Resin) | Anchor for the growing peptide in SPPS |

| Coupling Agents (e.g., HBTU, DIC) | Facilitate peptide bond formation |

| Activating Agents (e.g., HOAt) | Enhance the efficiency of cyclization |

| Cyclizing Agent (e.g., Triphosgene) | Promotes the intramolecular ring closure |

| Organic Solvents | Reaction and purification media |

Mechanism of Action of Alisporivir: A Signaling Pathway Perspective

Alisporivir's antiviral activity stems from its ability to inhibit the host protein, cyclophilin A (CypA). CypA is a peptidyl-prolyl isomerase that is co-opted by the hepatitis C virus to aid in the proper folding and function of its non-structural protein 5A (NS5A). The interaction between CypA and NS5A is essential for the formation of the viral replication complex.

By binding to the active site of CypA, Alisporivir prevents its interaction with NS5A. This disruption inhibits the formation of a functional replication complex, thereby blocking HCV RNA replication.

Conclusion

This compound is a cornerstone in the chemical synthesis of the potent antiviral agent, Alisporivir. Its multi-step synthesis, involving the precise assembly of a complex linear peptide, highlights the challenges and intricacies of modern pharmaceutical manufacturing. Understanding the properties and synthetic routes to this intermediate is crucial for the continued development and optimization of Alisporivir and other next-generation cyclophilin inhibitors. The targeted mechanism of action of the final product underscores the potential of host-targeting antivirals in combating viral diseases.

Spectroscopic and Synthetic Elucidation of an Alisporivir Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alisporivir, a potent cyclophilin inhibitor derived from Cyclosporine A, has been a subject of significant interest in antiviral and other therapeutic research. The synthesis of this complex cyclic peptide involves several key intermediates. This technical guide focuses on a plausible early-stage intermediate in the semi-synthesis of Alisporivir from Cyclosporine A, herein designated as "Alisporivir Intermediate-1". Due to the proprietary nature of pharmaceutical drug development, specific spectroscopic data for internally designated intermediates such as "this compound" are often not publicly disclosed. This document, therefore, provides a detailed overview of the expected spectroscopic characteristics of a representative structure for such an intermediate, alongside standardized protocols for acquiring such data. The aim is to equip researchers with a practical framework for the identification and characterization of similar cyclosporine derivatives.

Proposed Structure of this compound

Alisporivir is synthesized from Cyclosporine A through modifications at amino acid positions 3 and 4. Specifically, the sarcosine (B1681465) at position 3 is replaced by D-methyl-alanine (D-MeAla), and the N-methyl-L-leucine at position 4 is replaced by N-ethyl-L-valine (EtVal). A logical synthetic route would involve sequential modification. For the purpose of this guide, "this compound" is proposed to be the singly-modified Cyclosporine A derivative where the substitution at position 3 has been completed, but the modification at position 4 has not yet been undertaken.

Proposed Structure: Cyclo[L-alanyl-D-alanyl-D-methyl-alanyl -N-methyl-L-leucyl-N-methyl-L-valyl-(2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoyl-(2S)-2-aminobutanoyl-N-methyl-D-alanyl-N-methyl-L-valyl-L-valyl-N-methyl-L-leucyl]

This structure differs from Cyclosporine A only at position 3.

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the proposed structure of this compound. These predictions are based on the known spectroscopic data of Cyclosporine A and the expected changes resulting from the amino acid substitution at position 3.

Table 1: Predicted ¹H NMR Data for Key Residues of this compound

| Residue Position | Amino Acid | Proton | Expected Chemical Shift (δ, ppm) | Notes |

| 3 | D-MeAla | α-CH | 4.5 - 5.0 | Shifted compared to Sarcosine α-CH₂ in Cyclosporine A. |

| β-CH₃ | 1.2 - 1.5 | Doublet, coupled to α-CH. | ||

| N-CH₃ | 3.0 - 3.3 | Singlet. | ||

| 4 | N-Me-Leu | α-CH | 4.8 - 5.2 | Similar to Cyclosporine A. |

| β-CH₂ | 1.5 - 1.8 | Multiplet. | ||

| γ-CH | 1.6 - 1.9 | Multiplet. | ||

| δ-CH₃ | 0.8 - 1.0 | Two doublets. | ||

| N-CH₃ | 3.1 - 3.4 | Singlet. |

Table 2: Predicted ¹³C NMR Data for Key Residues of this compound

| Residue Position | Amino Acid | Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| 3 | D-MeAla | C=O | 170 - 175 | |

| Cα | 50 - 55 | Shifted compared to Sarcosine Cα in Cyclosporine A. | ||

| Cβ | 15 - 20 | |||

| N-CH₃ | 30 - 35 | |||

| 4 | N-Me-Leu | C=O | 170 - 175 | |

| Cα | 55 - 60 | Similar to Cyclosporine A. | ||

| Cβ | 40 - 45 | |||

| Cγ | 24 - 28 | |||

| Cδ | 21 - 25 | Two distinct signals. | ||

| N-CH₃ | 30 - 35 |

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₆₁H₁₀₉N₁₁O₁₂ |

| Monoisotopic Mass | 1187.8265 g/mol |

| [M+H]⁺ | 1188.8338 m/z |

| [M+Na]⁺ | 1210.8157 m/z |

| Plausible Fragmentation | Loss of water, cleavage of amino acid side chains, and fragmentation of the macrocyclic backbone. |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Use of a solvent that provides good solubility and signal dispersion is critical.

-

Instrumentation: A high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe is recommended for optimal resolution and sensitivity, which is necessary for complex cyclic peptides.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 s.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 s.

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within individual amino acid residues.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for sequencing the amino acids and confirming the macrocyclic structure.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, with the addition of 0.1% formic acid to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source is recommended.

-

High-Resolution Mass Spectrometry (HRMS):

-

Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

-

The high mass accuracy (typically < 5 ppm) allows for the unambiguous determination of the elemental composition.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Select the [M+H]⁺ ion for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

Analyze the resulting fragment ions to confirm the amino acid sequence and the presence of specific modifications.

-

Visualization of the Synthetic Pathway

The following diagram illustrates the logical synthetic progression from Cyclosporine A to Alisporivir, highlighting the position of the proposed intermediate.

Caption: Synthetic pathway from Cyclosporine A to Alisporivir.

Logical Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for the spectroscopic characterization of a novel synthetic intermediate like the one proposed.

Caption: General workflow for spectroscopic data acquisition and analysis.

Conclusion

While specific, publicly available spectroscopic data for "this compound" remains elusive, this guide provides a robust framework for researchers working on the synthesis and characterization of Alisporivir and its analogues. By proposing a plausible structure for an early-stage intermediate and predicting its NMR and MS data, we offer a valuable reference point. The detailed experimental protocols and logical workflow diagrams serve as a practical resource for the spectroscopic elucidation of complex semi-synthetic molecules in drug discovery and development.

Synthesis of Alisporivir from Cyclosporine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alisporivir (DEB025), a potent antiviral agent, is a semi-synthetic derivative of the immunosuppressant Cyclosporine A. By strategically modifying the Cyclosporine A scaffold, the immunosuppressive activity is abrogated while enhancing its affinity for cyclophilins, the host proteins critical for the replication of several viruses, including Hepatitis C virus (HCV). This document provides a comprehensive technical overview of the synthesis of Alisporivir from Cyclosporine A, including the underlying chemical modifications, a generalized experimental protocol, and a summary of its mechanism of action. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Alisporivir

Alisporivir is a non-immunosuppressive cyclophilin inhibitor.[1] It has been extensively investigated for its antiviral activity, particularly against HCV.[1][2] Unlike direct-acting antivirals that target viral proteins, Alisporivir targets a host protein, cyclophilin A (CypA), thereby presenting a high barrier to viral resistance.[2][3] The synthesis of Alisporivir involves specific chemical modifications of the natural product Cyclosporine A.[4][5]

Chemical Modifications: From Cyclosporine A to Alisporivir

The transformation of Cyclosporine A into Alisporivir involves three key structural changes to the cyclic undecapeptide.[4][5] These modifications are crucial for altering its biological activity profile.

Table 1: Key Structural Modifications in the Synthesis of Alisporivir from Cyclosporine A

| Position in Peptide Ring | Original Amino Acid in Cyclosporine A | Modified Amino Acid in Alisporivir | Purpose of Modification |

| 3 | Sarcosine (Sar) | N-methyl-L-alanine (Me-Ala) | Enhance cyclophilin binding affinity and modulate conformation. |

| 4 | L-leucine (Leu) | L-valine (Val) | Contribute to the loss of immunosuppressive activity. |

| Specific N-methylated nitrogen | N-methyl group | N-ethyl group | Further enhance cyclophilin binding and alter pharmacokinetic properties. |

These targeted alterations result in a molecule that retains high affinity for cyclophilins but does not form a functional complex with calcineurin, the key mediator of Cyclosporine A's immunosuppressive effects.[4][5]

Experimental Protocol for Alisporivir Synthesis (Generalized)

The precise, industrial-scale synthesis of Alisporivir is proprietary. However, a generalized, multi-step semi-synthetic route can be postulated based on known organic chemistry principles for peptide modification. This process would involve the selective modification of specific amino acid residues within the complex macrocyclic structure of Cyclosporine A.

3.1. Materials and Reagents

-

Cyclosporine A (starting material)

-

Protecting group reagents (e.g., Boc anhydride, Fmoc-OSu)

-

Reagents for selective N-demethylation

-

Ethylating agents (e.g., ethyl iodide, diethyl sulfate)

-

Reagents for peptide coupling (e.g., HATU, HOBt)

-

Protected amino acids (e.g., Boc-L-valine, Boc-N-methyl-L-alanine)

-

Solvents (e.g., DMF, DCM, THF)

-

Reagents for deprotection (e.g., TFA, piperidine)

-

Purification materials (e.g., silica (B1680970) gel for chromatography, HPLC columns)

3.2. Synthetic Steps

A plausible, though generalized, synthetic workflow is outlined below. The sequence of these steps would be critical to avoid unwanted side reactions.

-

Protection of Reactive Groups: Protect the hydroxyl group on the MeBmt residue of Cyclosporine A to prevent interference in subsequent steps.

-

Selective N-Demethylation: Selectively demethylate the nitrogen atom that will be subsequently ethylated. This is a challenging step and may require specialized reagents and conditions to achieve site-selectivity.

-

N-Ethylation: Introduce the ethyl group onto the demethylated nitrogen using a suitable ethylating agent.

-

Ring Opening/Linearization (Hypothetical): While challenging, a selective cleavage of a peptide bond to linearize the cyclic peptide could facilitate the amino acid substitutions. This would be followed by the removal of the original amino acids at positions 3 and 4.

-

Peptide Coupling: Sequentially couple the new amino acids (N-methyl-L-alanine at position 3 and L-valine at position 4) to the linearized peptide.

-

Macrolactamization: Re-cyclize the modified linear peptide to reform the macrocyclic structure.

-

Deprotection: Remove all protecting groups to yield the final Alisporivir molecule.

-

Purification: Purify the crude product using chromatographic techniques such as flash chromatography and preparative HPLC to obtain Alisporivir of high purity.

3.3. Characterization

The final product would be characterized using a suite of analytical techniques to confirm its identity and purity:

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight (C₆₃H₁₁₃N₁₁O₁₂, MW: 1216.66 g/mol ).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the success of the modifications.

Table 2: Hypothetical Synthesis Parameters and Expected Outcomes

| Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (Illustrative) | Purity Target |

| N-Ethylation | Ethyl iodide, K₂CO₃ | DMF | 25-50 | 12-24 | Moderate | >90% (intermediate) |

| Peptide Coupling | HATU, DIPEA | DMF | 0-25 | 2-6 | High | >95% (intermediate) |

| Macrolactamization | T3P, DIPEA | DCM | 0-25 | 24-48 | Low to Moderate | >80% (crude) |

| Final Purification | Preparative HPLC | Acetonitrile/Water | 25 | N/A | N/A | >99% |

Note: The yields are illustrative and would need to be optimized for each step.

Mechanism of Action of Alisporivir

Alisporivir's primary mechanism of action involves the inhibition of the host protein, cyclophilin A (CypA).[1][7] CypA is a peptidyl-prolyl cis-trans isomerase that plays a crucial role in the proper folding of certain proteins, including viral proteins.[8] In the context of HCV infection, CypA is essential for the replication of the virus.[1][8]

The key interaction is between CypA and the HCV non-structural protein 5A (NS5A). This interaction is believed to induce a conformational change in NS5A that is necessary for the formation of the viral replication complex. Alisporivir binds to the active site of CypA with high affinity, preventing its interaction with NS5A.[1][8] This disruption of the CypA-NS5A interaction inhibits viral RNA replication.

Visualizations

Synthesis Workflow

Caption: Generalized workflow for the synthesis of Alisporivir.

Signaling Pathway of Alisporivir's Antiviral Action

Caption: Mechanism of action of Alisporivir in inhibiting HCV replication.

Conclusion

The synthesis of Alisporivir from Cyclosporine A is a prime example of successful natural product modification to generate a novel therapeutic agent with a distinct and advantageous biological profile. By understanding the specific chemical alterations and the resulting changes in its mechanism of action, researchers can appreciate the rationale behind its design. While the detailed industrial synthesis remains proprietary, the generalized principles outlined in this guide provide a solid foundation for academic and research-level understanding. The unique host-targeting mechanism of Alisporivir continues to make it an interesting compound in the field of antiviral drug development.

References

- 1. Substitution in position 3 of cyclosporin A abolishes the cyclophilin-mediated gain-of-function mechanism but not immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYCLOSPORINE, MODIFIED - cyclosporine capsule, liquid filled Cyclosporine Capsules, USP (MODIFIED) (Soft Gelatin Capsules) Rx only Prescribing Information [dailymed.nlm.nih.gov]

- 5. Site Selective Amide Reduction of Cyclosporine A Enables Diverse Derivation of an Important Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches to peptides containing the L-Gln-L-Val-D(S)-Dmt motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclosporine Capsules, USP [Modified](Soft Gelatin) Cyclosporine ORAL SOLUTION, USP [Modified] [dailymed.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

Alisporivir Intermediate-1: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the stability and storage considerations for Alisporivir intermediate-1. The information presented is based on publicly available data from chemical suppliers and general best practices for peptide stability testing. No specific experimental stability data for this compound was found in the public domain. The experimental protocols described herein are generalized examples and should be adapted and validated for specific laboratory conditions and regulatory requirements.

Introduction

Alisporivir (DEB025) is a non-immunosuppressive cyclophilin inhibitor that has been investigated for its potent antiviral activity, particularly against the hepatitis C virus (HCV). This compound is a key precursor in the synthesis of Alisporivir. As with any active pharmaceutical ingredient (API) intermediate, ensuring its stability and establishing appropriate storage conditions are critical for maintaining its purity, potency, and overall quality throughout the drug development process. This guide provides a summary of recommended storage conditions and outlines best practices for stability testing of peptide intermediates like this compound.

Recommended Storage Conditions

Based on information from various chemical suppliers, the following storage conditions are recommended for this compound to ensure its stability.

| Form | Storage Temperature | Duration | Additional Recommendations |

| Powder | -20°C | 1 year | Sealed container, away from moisture and light. |

| -80°C | 2 years | Sealed container, away from moisture and light. | |

| In Solvent | -20°C | 1 month | Sealed container, away from moisture and light. |

| -80°C | 6 months | Sealed container, away from moisture and light. |

Note: These are general guidelines. It is crucial to refer to the certificate of analysis and supplier-specific recommendations for the particular batch of this compound being used.

Alisporivir Mechanism of Action: Signaling Pathway

Alisporivir exerts its antiviral effect by targeting a host protein, cyclophilin A (CypA), which is essential for the replication of certain viruses, including HCV. The mechanism involves the inhibition of the peptidyl-prolyl isomerase (PPIase) activity of CypA. This disruption prevents the proper folding and function of viral proteins, such as the HCV non-structural protein 5A (NS5A), thereby inhibiting viral replication.

The Solubility Profile of Alisporivir Intermediate-1: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

A comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of specific information regarding a compound explicitly identified as "Alisporivir intermediate-1." While the synthesis of the cyclophilin inhibitor Alisporivir (B1665226) (also known as Debio-025) from Cyclosporin A necessarily involves precursor molecules, detailed characterization and solubility data for these intermediates are not readily found in the public domain. This guide addresses the current landscape of available information and provides a framework for approaching the solubility assessment of novel drug intermediates, using the broader context of Alisporivir's physicochemical properties as a reference.

Introduction to Alisporivir and its Synthesis

Alisporivir is a non-immunosuppressive cyclophilin inhibitor that has been investigated for its potent antiviral activity, particularly against the hepatitis C virus (HCV).[1][2][3] It is a derivative of Cyclosporin A, modified to reduce its immunosuppressive properties while retaining its ability to inhibit cyclophilins, which are host proteins co-opted by some viruses for replication.[4][5] The synthesis of Alisporivir from Cyclosporin A involves a series of chemical modifications, which logically produce several intermediate compounds.[5] However, the specific designation "this compound" does not correspond to a readily identifiable compound in published literature.

Chemical databases list several potential precursors and reagents used in the synthesis of related compounds, but do not provide specific solubility profiles for an "intermediate-1" of Alisporivir. For instance, potential, though unconfirmed, intermediates in similar synthetic pathways might include molecules such as 2-(4-Amino-3-(difluoromethyl)-6-iodopyridin-2-yl)acetic acid.[6] The lack of a concrete chemical identity for "this compound" precludes the presentation of its specific solubility data.

General Principles of Solubility Assessment for Drug Intermediates

The solubility of an active pharmaceutical ingredient (API) and its intermediates is a critical physicochemical property that influences bioavailability, formulation development, and process chemistry. For a hypothetical "this compound," a thorough solubility profile would need to be determined experimentally. The following sections outline the standard methodologies and data presentation that would be required.

Experimental Protocols for Solubility Determination

A comprehensive understanding of a compound's solubility involves assessing its behavior in various solvents and under different conditions. Key experimental protocols would include:

-

Thermodynamic Solubility Measurement: This equilibrium-based method determines the true solubility of a compound.

-

Protocol: An excess of the solid compound is added to a known volume of the solvent (e.g., water, buffers at various pH values, organic solvents). The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Kinetic Solubility Measurement: This high-throughput method is often used in early drug discovery to assess the solubility of a large number of compounds.

-

Protocol: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored over a short period (e.g., 1-2 hours) using methods like nephelometry or turbidimetry. This provides an estimate of the concentration at which the compound begins to precipitate from a supersaturated solution.

-

-

Solubility in Biorelevant Media: To predict in vivo performance, solubility is often assessed in simulated biological fluids.

-

Protocol: Thermodynamic or kinetic solubility experiments are performed in media such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), which mimic the composition and pH of the human gastrointestinal tract.

-

Data Presentation

Quantitative solubility data for "this compound" would be most effectively presented in a tabular format for easy comparison.

Table 1: Hypothetical Thermodynamic Solubility of this compound

| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Method |

| Water | 25 | Data not available | Shake-flask |

| pH 2.0 Buffer | 25 | Data not available | Shake-flask |

| pH 7.4 Buffer | 25 | Data not available | Shake-flask |

| Ethanol | 25 | Data not available | Shake-flask |

| DMSO | 25 | Data not available | Shake-flask |

Table 2: Hypothetical Kinetic Solubility of this compound

| Medium | pH | Solubility (µM) | Method |

| Phosphate Buffered Saline | 7.4 | Data not available | Nephelometry |

Physicochemical Properties of Alisporivir (Final Compound)

While data on "this compound" is unavailable, the properties of the final compound, Alisporivir, can offer some context. Alisporivir is a large, cyclic peptide with a molecular weight of 1216.64 g/mol and a molecular formula of C63H113N11O12.[7] Its structure is complex, with multiple hydrogen bond donors and acceptors, contributing to its overall physicochemical characteristics.[7] One study noted the poor solubility of Alisporivir in water, requiring it to be added as a powder directly to a protein solution for complex formation.[8] Commercial suppliers often provide Alisporivir as a powder or lyophilized solid, with storage recommendations at low temperatures (-10 to -25°C). The LogP value, a measure of lipophilicity, for Alisporivir is reported to be 3.84.[6]

Visualizing Workflows in Solubility Assessment

To provide a practical framework, the following diagrams illustrate the logical workflow for determining and utilizing the solubility profile of a new chemical entity like "this compound."

Caption: A general workflow for the experimental determination of the solubility profile of a novel drug intermediate.

Caption: The central role of solubility data in guiding various stages of drug development.

Conclusion

The request for a detailed technical guide on the solubility profile of "this compound" cannot be fulfilled due to the absence of publicly available data for a compound with this specific designation. For researchers and drug development professionals working with novel intermediates, a systematic and empirical approach to determining solubility is essential. This involves a combination of thermodynamic and kinetic solubility assays across a range of relevant solvents and biorelevant media. The resulting data is crucial for informed decision-making in process chemistry, formulation development, and the prediction of a compound's biopharmaceutical properties. Future disclosures from the developers of Alisporivir may shed more light on the specific properties of its synthetic intermediates.

References

- 1. researchgate.net [researchgate.net]

- 2. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profile of alisporivir and its potential in the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Alisporivir | CAS#:254435-95-5 | Chemsrc [chemsrc.com]

- 7. Alisporivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. X-ray structure of alisporivir in complex with cyclophilin A at 1.5 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Potential Impurities in the Synthesis of Alisporivir

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alisporivir (B1665226) (Debio 025), a non-immunosuppressive cyclophilin inhibitor, has shown significant promise as a host-targeting antiviral agent, particularly against Hepatitis C virus (HCV).[1] Synthesized as a derivative of Cyclosporine A, the manufacturing process of Alisporivir, like any synthetic active pharmaceutical ingredient (API), can introduce a range of impurities.[1] These impurities may originate from the starting materials, intermediates, by-products of side reactions, and degradation of the final product. Meticulous control and characterization of these impurities are paramount to ensure the safety, efficacy, and quality of the drug substance. This technical guide provides a comprehensive overview of the potential impurities that may arise during the synthesis of Alisporivir, based on its known synthetic relationship with Cyclosporine A. It also outlines general experimental protocols for the identification and quantification of these impurities and presents logical workflows and pathways in a visual format.

The Synthetic Pathway of Alisporivir from Cyclosporine A

Alisporivir is a semi-synthetic derivative of the naturally occurring cyclic undecapeptide, Cyclosporine A. The key structural modifications that differentiate Alisporivir from its parent compound involve:

-

Amino Acid Substitution at Position 3: The sarcosine (B1681465) (Sar) residue in Cyclosporine A is replaced by N-methyl-L-alanine (MeAla).

-

Amino Acid Substitution at Position 4: The L-leucine (Leu) residue is substituted with L-valine (Val).

-

N-Alkylation: One of the peptide nitrogens is ethylated instead of methylated.[1]

While specific, proprietary reaction conditions for the industrial synthesis of Alisporivir are not publicly available, a plausible synthetic route can be postulated based on established peptide modification chemistry. This likely involves a multi-step process that may include protection, activation, coupling, and deprotection steps to achieve the desired amino acid substitutions, followed by a selective N-ethylation.

Potential Impurities in Alisporivir Synthesis

Based on the postulated synthetic pathway, potential impurities can be categorized into three main classes: starting material-related, process-related, and degradation products.

Starting Material-Related Impurities

Impurities present in the starting material, Cyclosporine A, can be carried through the synthesis to the final product. Known impurities of Cyclosporine A include analogs with variations in their amino acid sequence.

Process-Related Impurities

These impurities are formed during the chemical transformations in the synthesis of Alisporivir.

-

Incomplete Reactions: Unreacted Cyclosporine A or intermediates from the amino acid substitution and N-ethylation steps can be present in the final product if purification is not complete.

-

By-products of Side Reactions:

-

Epimerization: The chiral centers in the amino acid residues are susceptible to epimerization under certain reaction conditions (e.g., basic or acidic treatment), leading to diastereomeric impurities.

-

Over-alkylation/Mis-alkylation: During the N-ethylation step, other nucleophilic sites on the molecule could potentially be ethylated, or multiple ethylations could occur.

-

Hydrolysis: The ester and amide bonds in the cyclic peptide structure can be susceptible to hydrolysis, leading to ring-opened impurities.

-

-

Residual Reagents and Solvents: Traces of reagents, catalysts, and solvents used in the synthesis and purification steps may remain in the final API.

Degradation Products

Alisporivir, being a complex cyclic peptide, may degrade under certain storage conditions (e.g., exposure to light, heat, or humidity). Degradation pathways could include oxidation, hydrolysis, or isomerization.

Data Presentation of Potential Impurities

The following table summarizes the potential impurities in Alisporivir, categorized by their origin and chemical nature.

| Impurity Category | Potential Impurity | Plausible Origin | Chemical Nature |

| Starting Material-Related | Cyclosporine B, C, D, G, H | Impurities in Cyclosporine A starting material | Analogs of Cyclosporine A with different amino acid residues |

| Iso-cyclosporine A | Isomerization of Cyclosporine A | Isomer of Cyclosporine A | |

| Process-Related | Unreacted Cyclosporine A | Incomplete amino acid substitution | Starting material |

| Mono-substituted Intermediates | Incomplete amino acid substitution | Synthetic intermediate | |

| N-methyl Alisporivir | Incomplete N-ethylation | Synthetic intermediate | |

| Di-ethylated Alisporivir | Over-alkylation during N-ethylation | By-product | |

| Epimers of Alisporivir | Epimerization during synthesis | Diastereomer | |

| Ring-opened Alisporivir | Hydrolysis of amide/ester bonds | Degradation/By-product | |

| Degradation Products | Oxidized Alisporivir | Oxidation of susceptible residues | Degradant |

| Hydrolyzed Alisporivir | Hydrolysis under storage | Degradant |

Experimental Protocols for Impurity Identification and Quantification

A robust analytical program is essential for the detection, identification, and quantification of potential impurities in Alisporivir. A combination of chromatographic and spectroscopic techniques is typically employed.

General Analytical Workflow

The general workflow for impurity profiling involves separation of the impurities from the main component, followed by their detection, identification, and quantification.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is the cornerstone for impurity profiling.

-

Column: A reversed-phase column (e.g., C18, C8) is typically used for the separation of cyclosporine derivatives.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol) is commonly employed to achieve good resolution of all impurities.

-

Detection: UV detection at a wavelength of 210-220 nm is suitable for these peptides. A photodiode array (PDA) detector can provide additional information about the peak purity.

-

Temperature: The column temperature is often elevated (e.g., 60-80 °C) to improve peak shape and reduce viscosity.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of unknown impurities.

-

Ionization: Electrospray ionization (ESI) is a suitable technique for ionizing large molecules like Alisporivir and its impurities.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) can provide accurate mass measurements, which aids in determining the elemental composition of the impurities.

-

Tandem MS (MS/MS): Fragmentation analysis (MS/MS) provides structural information by breaking down the impurity molecules and analyzing the resulting fragment ions. This is invaluable for identifying the specific site of modification or degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive structural elucidation of novel impurities, isolation by preparative chromatography followed by NMR analysis is often necessary. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Signaling Pathway of Alisporivir's Antiviral Action

Alisporivir exerts its antiviral effect by targeting a host protein, cyclophilin A (CypA). CypA is a peptidyl-prolyl isomerase that is essential for the replication of several viruses, including HCV. By binding to and inhibiting CypA, Alisporivir disrupts the interaction between CypA and the viral NS5A protein, which is a critical step in the formation of the viral replication complex.

Conclusion

The control of impurities in Alisporivir is a critical aspect of its drug development and manufacturing. A thorough understanding of the synthetic process, from the starting material Cyclosporine A to the final API, allows for a proactive approach to identifying and controlling potential impurities. This guide has outlined the plausible synthetic pathway, categorized potential impurities, and provided a framework for their analytical characterization. By implementing robust analytical methodologies and a comprehensive control strategy, the quality, safety, and efficacy of Alisporivir can be ensured for its potential therapeutic applications.

References

The Crucial Role of Alisporivir Intermediate-1 in the Synthesis of a Novel Antiviral Agent

For Immediate Release

A deep dive into the synthesis of Alisporivir reveals the pivotal function of its linear peptide precursor, Alisporivir intermediate-1. This technical guide offers researchers, scientists, and drug development professionals an in-depth understanding of the synthetic pathway, experimental protocols, and the central role of this key intermediate in the creation of the potent cyclophilin inhibitor, Alisporivir.

Alisporivir, a non-immunosuppressive cyclosporin (B1163) A analog, has demonstrated significant potential in the treatment of various viral diseases, most notably Hepatitis C. Its unique mechanism of action, which involves targeting host cell cyclophilins required for viral replication, has made it a subject of intense research. The synthesis of this complex cyclic peptide is a multi-step process, with this compound serving as the immediate linear precursor before the critical macrocyclization step.

This compound: The Linear Precursor

Based on available patent literature, this compound is the open-chain peptide H-D-MeAla-EtVal-Val-Meleu-Ala-(D)Ala-MeLeu-MeLeu-MeVal-MeBmt-alphaAbu-OH. This undecapeptide contains several non-standard and N-methylated amino acids, which contribute to the final conformational and biological properties of Alisporivir. The synthesis of this linear precursor is a significant undertaking, typically achieved through solid-phase peptide synthesis (SPPS) or solution-phase techniques, followed by purification before the final cyclization.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 882506-05-0 | [1] |

| Molecular Formula | C74H132N12O17 | N/A |

| Molecular Weight | 1461.91 g/mol | [1] |

The Synthetic Pathway: From Cyclosporin A to Alisporivir

The overall synthesis of Alisporivir originates from the readily available natural product, Cyclosporin A. The process involves a series of chemical modifications to the Cyclosporin A backbone, leading to the formation of the linear this compound, which is then cyclized to yield the final product.

Caption: High-level overview of the Alisporivir synthesis pathway.

Experimental Protocols

While detailed, step-by-step industrial synthesis protocols are often proprietary, the following sections outline the general methodologies for the key transformations based on information from scientific literature and patents.

Synthesis of the Linear Precursor (this compound)

The synthesis of the linear undecapeptide, H-D-MeAla-EtVal-Val-Meleu-Ala-(D)Ala-MeLeu-MeLeu-MeVal-MeBmt-alphaAbu-OH, is typically accomplished using solid-phase peptide synthesis (SPPS).

General SPPS Protocol:

-

Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride resin) is functionalized with the C-terminal amino acid, α-aminobutyric acid (αAbu).

-

Iterative Coupling and Deprotection: The subsequent amino acids are sequentially coupled to the growing peptide chain. Each cycle involves:

-

Deprotection: Removal of the temporary N-terminal protecting group (e.g., Fmoc) using a mild base (e.g., piperidine (B6355638) in DMF).

-

Coupling: Activation of the incoming amino acid's carboxyl group (e.g., using HBTU/HOBt or DIC/HOAt) and subsequent reaction with the deprotected N-terminus of the resin-bound peptide.

-

-

Cleavage from Resin: Once the full-length linear peptide is assembled, it is cleaved from the solid support using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude linear peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Macrocyclization of this compound

The final and critical step in the synthesis is the intramolecular cyclization of the linear precursor to form the macrolactam bond in Alisporivir.

General Cyclization Protocol:

-

High Dilution Conditions: The purified linear peptide is dissolved in a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of solvents) at a very low concentration to favor intramolecular cyclization over intermolecular polymerization.

-

Coupling Reagent Addition: A peptide coupling reagent (e.g., triphosgene (B27547) in the presence of a base like diisopropylethylamine, or a phosphonium- or uranium-based reagent) is slowly added to the reaction mixture.

-

Reaction Monitoring: The progress of the cyclization is monitored by techniques such as HPLC or mass spectrometry.

-

Purification of Alisporivir: Upon completion, the reaction mixture is worked up, and the crude Alisporivir is purified by chromatography (e.g., silica (B1680970) gel chromatography or RP-HPLC) to yield the final product.

A Chinese patent (CN103145811A) describes a method for synthesizing Alisporivir which involves dissolving the linear precursor, H-D-MeAla-EtVal-Val-Meleu-Ala-(D)Ala-MeLeu-MeLeu-MeVal-MeBmt-alphaAbu-OH, along with HOAt and DIC in an organic solvent under an inert atmosphere, followed by the dropwise addition of a solution of triphosgene. After the reaction, the pH is adjusted with an alkaline solution, and the product is purified to yield Alisporivir with high purity and yield.

Logical Workflow for Alisporivir Synthesis

The synthesis of Alisporivir follows a logical progression from a readily available starting material to the complex final product, with the linear intermediate playing a central role.

References

Methodological & Application

Synthesis Protocol for Alisporivir Intermediate-1: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the synthesis of a key intermediate in the preparation of Alisporivir (B1665226), a potent cyclophilin inhibitor. Alisporivir, a non-immunosuppressive cyclosporin (B1163) A analog, has been investigated for its therapeutic potential in various diseases, including hepatitis C and Duchenne muscular dystrophy.[1] The synthesis of Alisporivir originates from the natural product Cyclosporin A (CsA).[2][3] This protocol focuses on the initial protection step of Cyclosporin A, yielding Acetyl-Cyclosporin A, herein referred to as "Alisporivir intermediate-1". The protocol is based on established chemical transformations of Cyclosporin A and is intended to provide a foundational method for researchers in the field of medicinal chemistry and drug development.

Introduction

Alisporivir (also known as Debio 025) is a synthetic derivative of Cyclosporin A that has been chemically modified to eliminate its immunosuppressive activity while retaining its ability to inhibit cyclophilins.[2][4] Specifically, the sarcosine (B1681465) at position 3 is replaced by a D-alanine, the L-leucine at position 4 is replaced by a valine, and the N-methyl group of the leucine (B10760876) at position 3 is N-ethylated.[3] The synthesis of Alisporivir and other non-immunosuppressive cyclophilin inhibitors is a significant area of research aimed at developing novel therapeutics for a range of diseases.[5] A common strategy in the semi-synthesis of Cyclosporin A derivatives involves the selective protection of the hydroxyl group on the unique amino acid residue, (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoyl, also known as MeBmt. This initial step is crucial for preventing unwanted side reactions in subsequent modification steps. This document details the protocol for the acetylation of Cyclosporin A to yield Acetyl-Cyclosporin A, a foundational intermediate for further synthetic transformations towards Alisporivir.

Signaling Pathway of Alisporivir

Alisporivir exerts its antiviral effect by targeting a host protein, cyclophilin A (CypA), rather than a viral component. CypA is a cellular enzyme with peptidyl-prolyl cis-trans isomerase (PPIase) activity and is crucial for the replication of several viruses, including the hepatitis C virus (HCV). In HCV infection, CypA interacts with the viral non-structural protein 5A (NS5A), facilitating the proper folding and function of the viral replication complex. Alisporivir binds to the active site of CypA, inhibiting its PPIase activity. This prevents the interaction between CypA and NS5A, thereby disrupting the HCV replication machinery.

Caption: Mechanism of Alisporivir in inhibiting HCV replication.

Experimental Protocols

Synthesis of this compound (Acetyl-Cyclosporin A)

This protocol describes the acetylation of the hydroxyl group of the MeBmt residue in Cyclosporin A.

Materials:

-

Cyclosporin A (CsA)

-

Acetic anhydride (B1165640)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Cyclosporin A in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add pyridine followed by the dropwise addition of acetic anhydride.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (Cyclosporin A) and the appearance of a new, less polar spot corresponding to the acetylated product.

-

Workup: Upon completion of the reaction, dilute the mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure Acetyl-Cyclosporin A (this compound).

Data Presentation

Table 1: Reagents and Reaction Conditions for the Synthesis of this compound

| Parameter | Value |

| Starting Material | Cyclosporin A (CsA) |

| Reagent 1 | Acetic anhydride |

| Reagent 2 | Pyridine |

| Solvent | Dichloromethane (DCM), anhydrous |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Purification Method | Silica Gel Column Chromatography |

Note: The specific quantities of reagents and the reaction yield will depend on the scale of the synthesis. It is recommended to start with a small-scale reaction to optimize conditions. For a typical laboratory-scale synthesis, a molar excess of acetic anhydride and pyridine relative to Cyclosporin A is used.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Step-by-step workflow for the synthesis of Acetyl-Cyclosporin A.

Conclusion

This document provides a foundational protocol for the synthesis of Acetyl-Cyclosporin A, a key intermediate in the preparation of Alisporivir. The provided experimental details and workflow are intended to serve as a guide for researchers. Further optimization of reaction conditions and purification techniques may be necessary depending on the specific experimental setup and desired scale. The understanding of Alisporivir's mechanism of action, also detailed herein, provides context for the importance of developing synthetic routes to this and other novel cyclophilin inhibitors.

References

- 1. Alisporivir - Wikipedia [en.wikipedia.org]

- 2. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Non-Immunosuppressive Cyclophilin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Alisporivir from Cyclosporine A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the semi-synthesis of Alisporivir (B1665226) (DEB025), a potent cyclophilin inhibitor with significant antiviral activity, starting from the readily available macrocyclic peptide, Cyclosporine A. Alisporivir is a non-immunosuppressive cyclosporine analog that has been investigated for the treatment of hepatitis C virus (HCV) infection.[1][2] The synthesis involves a multi-step process including the selective modification of amino acid residues at positions 3 and 4 of the Cyclosporine A backbone. This protocol outlines the necessary chemical transformations, including ring-opening of the macrocycle, peptide modification, and subsequent re-cyclization to yield Alisporivir.

Introduction

Alisporivir is a derivative of Cyclosporine A, a cyclic undecapeptide. The structural modifications that confer its unique biological activity include the replacement of sarcosine (B1681465) at position 3 with D-methyl-alanine (D-MeAla) and the substitution of N-methyl-L-leucine at position 4 with N-ethyl-L-valine.[2] These changes enhance the binding affinity of Alisporivir for cyclophilins while abrogating the immunosuppressive effects associated with Cyclosporine A.[2] The primary mechanism of its antiviral action against HCV involves the inhibition of cyclophilin A (CypA), a host protein essential for viral replication. By binding to CypA, Alisporivir prevents the interaction between CypA and the viral protein NS5A, thereby disrupting the viral replication complex.

Signaling Pathway of Alisporivir in HCV Inhibition

The antiviral activity of Alisporivir is centered on its ability to disrupt a crucial host-pathogen interaction. The following diagram illustrates the signaling pathway:

Figure 1: Mechanism of Action of Alisporivir. Alisporivir inhibits the host protein Cyclophilin A (CypA), preventing its interaction with the HCV non-structural protein 5A (NS5A). This disruption of the CypA-NS5A complex inhibits viral replication.

Experimental Protocols: Synthesis of Alisporivir from Cyclosporine A

The synthesis of Alisporivir from Cyclosporine A is a complex process that necessitates the selective modification of the peptide backbone. A plausible synthetic strategy involves the regioselective opening of the macrocyclic ring, modification of the now linear peptide, followed by macrocyclization.

Step 1: Regioselective Ring Opening of Cyclosporine A

To selectively modify the amino acids at positions 3 and 4, the robust cyclic structure of Cyclosporine A must first be opened. This can be achieved through various methods, including the use of thioamides to activate a specific amide bond for cleavage.

-

Protocol: A detailed protocol for the regioselective ring opening of Cyclosporine A is a specialized procedure that is not widely available in general literature. It often involves proprietary techniques developed in industrial settings. However, a general approach involves the conversion of a specific amide bond to a thioamide, which is more susceptible to cleavage. This can be achieved using Lawesson's reagent. The subsequent cleavage of the thioamide bond would yield a linear undecapeptide.

Step 2: Modification of the Linear Undecapeptide

Once the linear peptide is obtained, the amino acids at positions 3 and 4 can be modified. This would likely involve the cleavage of the existing amino acids and the sequential coupling of the new, desired amino acids.

-

Protocol for Peptide Coupling:

-

Cleavage of Existing Residues: The sarcosine at position 3 and N-methyl-L-leucine at position 4 would be removed using standard peptide chemistry techniques, such as Edman degradation, although this would need to be adapted for N-methylated peptides.

-

Coupling of D-MeAla and Valine:

-

The new amino acids, Fmoc-D-MeAla-OH and Fmoc-Val-OH, would be sequentially coupled to the linear peptide using a suitable coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF).

-

After each coupling step, the Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF to allow for the next coupling reaction.

-

-

Step 3: Selective N-ethylation of Valine at Position 4

A crucial and challenging step is the selective N-ethylation of the newly introduced valine at position 4 without affecting the other N-methylated amino acids in the peptide chain.

-

Protocol for N-ethylation:

-

This selective alkylation would likely require specific protecting group strategies to shield other reactive nitrogens.

-

The N-ethylation could be achieved using an ethylating agent such as ethyl iodide or ethyl triflate in the presence of a mild base. The reaction conditions would need to be carefully optimized to ensure selectivity.

-

Step 4: Macrocyclization

The final step is the re-cyclization of the modified linear undecapeptide to form the Alisporivir macrocycle.

-

Protocol for Macrocyclization:

-

The linear peptide is cyclized under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

-

A macrolactamization agent such as DPPA (diphenylphosphoryl azide) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is typically used to facilitate the formation of the amide bond that closes the ring.

-

Overall Synthetic Workflow

The following diagram outlines the logical flow of the synthesis:

Figure 2: Synthetic Workflow for Alisporivir. A conceptual overview of the key stages in the semi-synthesis of Alisporivir from Cyclosporine A.

Data Presentation

| Step | Transformation | Reagents (Examples) | Solvent (Example) | Typical Yield Range (%) |

| 1 | Ring Opening | Lawesson's Reagent, then cleavage agent | Toluene | 50-70 |

| 2 | Peptide Coupling (per residue) | HATU, DIPEA, Fmoc-amino acid | DMF | 85-95 |

| 3 | Selective N-ethylation | Ethyl iodide, mild base | Acetonitrile | 40-60 |

| 4 | Macrocyclization | DPPA, high dilution | Dichloromethane | 30-50 |

Note: These are estimated yields and would require significant optimization for the specific substrate.

Conclusion

The semi-synthesis of Alisporivir from Cyclosporine A is a challenging but feasible process that allows for the production of a potent and non-immunosuppressive antiviral agent. The key transformations involve a carefully orchestrated sequence of ring-opening, selective peptide modification, and macrocyclization. The protocols and data presented here provide a foundational understanding for researchers and drug development professionals interested in the synthesis of Alisporivir and other complex cyclic peptide analogs. Further research into optimizing each synthetic step is crucial for improving the overall efficiency and scalability of the process.

References

Application Note: High-Purity Purification of Alisporivir Intermediate-1 Using Reversed-Phase HPLC

Abstract

This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Alisporivir (B1665226) intermediate-1, a critical precursor in the synthesis of the antiviral drug Alisporivir.[1] Due to the large molecular weight (1461.91 g/mol ) and likely hydrophobic nature of this peptide-like intermediate, a C18 stationary phase with a water/acetonitrile (B52724) gradient mobile phase was optimized to achieve high purity and recovery.[1] This method is suitable for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Alisporivir and related complex small molecules.

Introduction

Alisporivir is a non-immunosuppressive cyclophilin inhibitor that has been investigated for its potential in treating hepatitis C and other viral diseases.[2][3] The synthesis of Alisporivir involves several key intermediates, with "Alisporivir intermediate-1" being a crucial building block.[1] Ensuring the high purity of this intermediate is paramount for the successful synthesis of the final active pharmaceutical ingredient (API) and for minimizing impurities in the final drug product.